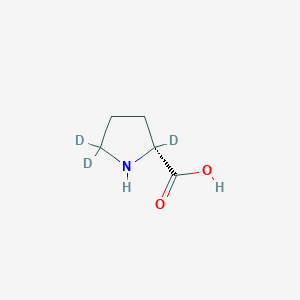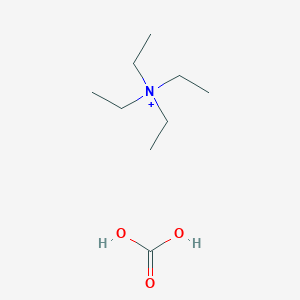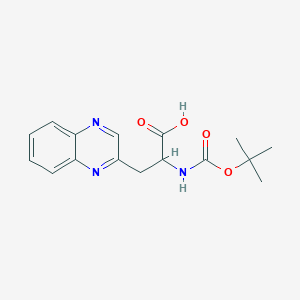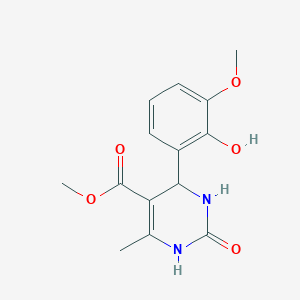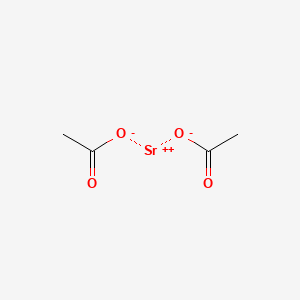
strontium;diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium diacetate, with the chemical formula
(CH3CO2)2Sr
, is a strontium salt of acetic acid. It is a white crystalline solid that is soluble in water. This compound is used in various applications, including as a precursor in the synthesis of other strontium compounds and in scientific research.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium diacetate can be synthesized through the reaction of strontium carbonate or strontium hydroxide with acetic acid. The general reaction is as follows:
SrCO3+2CH3COOH→(CH3CO2)2Sr+CO2+H2O
In this reaction, strontium carbonate reacts with acetic acid to produce strontium diacetate, carbon dioxide, and water. The reaction is typically carried out at room temperature and under atmospheric pressure.
Industrial Production Methods: Industrial production of strontium diacetate follows similar principles but on a larger scale. The process involves the controlled addition of acetic acid to strontium carbonate or hydroxide in large reactors. The reaction mixture is then filtered to remove any unreacted starting materials and impurities. The resulting solution is concentrated and crystallized to obtain pure strontium diacetate.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium diacetate can undergo various chemical reactions, including:
Substitution Reactions: It can react with other acids to form different strontium salts.
Complexation Reactions: It can form complexes with ligands such as ethylenediaminetetraacetic acid (EDTA).
Common Reagents and Conditions:
Acids: Reacts with stronger acids like hydrochloric acid to form strontium chloride.
Bases: Can react with bases to form strontium hydroxide.
Major Products Formed:
Strontium Chloride: Formed when strontium diacetate reacts with hydrochloric acid.
Strontium Hydroxide: Formed when strontium diacetate reacts with strong bases.
Wissenschaftliche Forschungsanwendungen
Strontium diacetate has several applications in scientific research:
Wirkmechanismus
The mechanism by which strontium diacetate exerts its effects depends on its application:
In Bone Metabolism: Strontium ions can replace calcium in the bone matrix, potentially enhancing bone strength and reducing the risk of fractures.
In Electronic Materials: Acts as a precursor to strontium titanate, which has unique dielectric properties useful in capacitors and other electronic devices.
Vergleich Mit ähnlichen Verbindungen
Strontium Carbonate: Used in similar applications but has different solubility and reactivity properties.
Strontium Chloride: More soluble in water and used in different industrial processes.
Uniqueness: Strontium diacetate is unique due to its specific solubility and reactivity, making it suitable for applications where other strontium compounds might not be as effective. Its ability to form complexes and participate in substitution reactions also distinguishes it from other strontium salts.
By understanding the properties, preparation methods, and applications of strontium diacetate, researchers and industry professionals can better utilize this compound in various fields.
Eigenschaften
Molekularformel |
C4H6O4Sr |
|---|---|
Molekulargewicht |
205.71 g/mol |
IUPAC-Name |
strontium;diacetate |
InChI |
InChI=1S/2C2H4O2.Sr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
RXSHXLOMRZJCLB-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


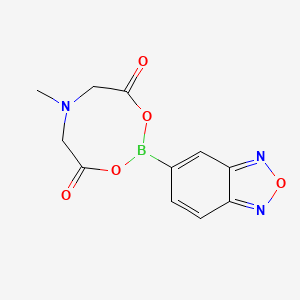

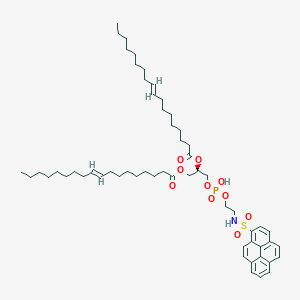

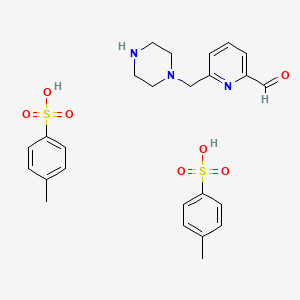


![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
